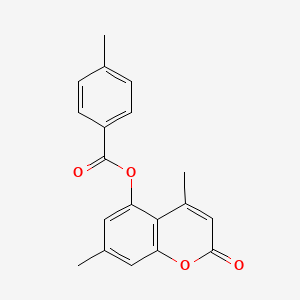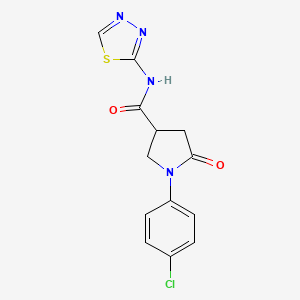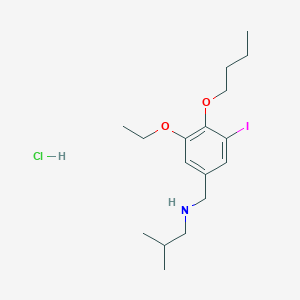![molecular formula C24H28N4O4 B4226903 N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide](/img/structure/B4226903.png)
N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide
Descripción general
Descripción
N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide, also known as ACDC, is a compound that has been studied extensively in scientific research due to its potential applications in various fields. ACDC is a type of amide compound that has a complex molecular structure, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has also been shown to reduce the expression of certain proteins that are involved in cancer cell survival and metastasis. In animal models of inflammatory diseases, N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to reduce inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo, which make it a promising candidate for further development. However, one of the limitations of using N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide in lab experiments is its complex molecular structure, which makes it difficult to synthesize and purify. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to optimize its synthesis and purification methods, which could improve its yield and purity. Additionally, future research could focus on the development of novel derivatives of N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide, which could have improved therapeutic properties. Finally, future research could investigate the potential of N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide, or N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide, is a compound that has been studied extensively in scientific research due to its potential applications in various fields. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been synthesized using different methods, and it has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. Although there are limitations to using N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide in lab experiments, such as its complex molecular structure, there are several future directions for research that could lead to the development of more effective therapeutic strategies.
Aplicaciones Científicas De Investigación
N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research is cancer treatment, as N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N'-bis[4-(acetylamino)phenyl]-1,4-cyclohexanedicarboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
1-N,4-N-bis(4-acetamidophenyl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-15(29)25-19-7-11-21(12-8-19)27-23(31)17-3-5-18(6-4-17)24(32)28-22-13-9-20(10-14-22)26-16(2)30/h7-14,17-18H,3-6H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLOYFZKAOCEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4226824.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4226842.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B4226857.png)
![2-{2-bromo-4-[(isobutylamino)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4226861.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226869.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4226871.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B4226880.png)

![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
![methyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226908.png)
![N-(4-bromo-2-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4226912.png)